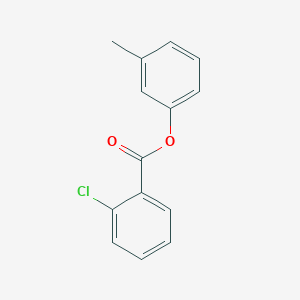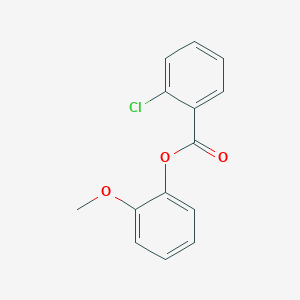![molecular formula C6H3Br2NS2 B285981 4,5-Dibromo-3-methylthieno[3,2-d]isothiazole](/img/structure/B285981.png)
4,5-Dibromo-3-methylthieno[3,2-d]isothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dibromo-3-methylthieno[3,2-d]isothiazole is a heterocyclic compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of 4,5-Dibromo-3-methylthieno[3,2-d]isothiazole is not fully understood. However, it has been suggested that this compound may act as an electron acceptor due to the presence of the thiazole ring. This property makes it a suitable building block for the synthesis of organic semiconductors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4,5-Dibromo-3-methylthieno[3,2-d]isothiazole have been studied in vitro and in vivo. It has been shown to exhibit antibacterial and antifungal activity against various strains of bacteria and fungi. Additionally, this compound has been studied for its potential anticancer activity, and it has been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 4,5-Dibromo-3-methylthieno[3,2-d]isothiazole in lab experiments is its unique chemical structure, which makes it a suitable building block for the synthesis of organic semiconductors and other organic compounds. Additionally, this compound has been shown to exhibit antibacterial, antifungal, and anticancer activity, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of 4,5-Dibromo-3-methylthieno[3,2-d]isothiazole. One of the significant directions is the synthesis of new organic semiconductors using this compound as a building block. Additionally, this compound may be further studied for its potential applications in the field of medicinal chemistry. Moreover, the toxicity of this compound may be further investigated to determine its safety for use in various applications. Overall, the unique chemical structure and potential applications of 4,5-Dibromo-3-methylthieno[3,2-d]isothiazole make it a promising candidate for further scientific research.
Synthesemethoden
The synthesis of 4,5-Dibromo-3-methylthieno[3,2-d]isothiazole has been achieved using various methods. One of the most common methods involves the reaction of 3-methylthiophene-2,5-dione with bromine in the presence of a strong acid catalyst. Another method involves the reaction of 3-methylthiophene-2,5-dione with sulfur and bromine in the presence of a Lewis acid catalyst. These methods have been optimized to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
4,5-Dibromo-3-methylthieno[3,2-d]isothiazole has been extensively studied for its potential applications in various scientific research areas. One of the significant applications of this compound is in the field of organic electronics. It has been used as a building block in the synthesis of organic semiconductors, which can be used in the fabrication of electronic devices such as organic field-effect transistors and organic photovoltaics. Additionally, this compound has been studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure.
Eigenschaften
Molekularformel |
C6H3Br2NS2 |
|---|---|
Molekulargewicht |
313 g/mol |
IUPAC-Name |
4,5-dibromo-3-methylthieno[3,2-d][1,2]thiazole |
InChI |
InChI=1S/C6H3Br2NS2/c1-2-3-4(7)5(8)10-6(3)11-9-2/h1H3 |
InChI-Schlüssel |
WPGRDLJXDUKQEC-UHFFFAOYSA-N |
SMILES |
CC1=NSC2=C1C(=C(S2)Br)Br |
Kanonische SMILES |
CC1=NSC2=C1C(=C(S2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[4-(3-Chloro-4-methylphenyl)-1-piperazinyl]methyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B285898.png)
![5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285899.png)
![3-[5-(4-Bromophenyl)-2-furyl]-1-[5-(3-chlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B285900.png)
![6-(4-Bromophenyl)-2-(3-chlorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B285901.png)





![4-[(3-Chlorobenzoyl)oxy]phenyl 3-chlorobenzoate](/img/structure/B285920.png)

![N-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-2-(naphthalen-2-yloxy)-acetamide](/img/structure/B285923.png)
![2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide](/img/structure/B285924.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide](/img/structure/B285926.png)